An In-Depth Technical Guide to the Chemical Properties of 4-Benzyloxy-1-butyl-1H-pyridin-2-one
An In-Depth Technical Guide to the Chemical Properties of 4-Benzyloxy-1-butyl-1H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Benzyloxy-1-butyl-1H-pyridin-2-one, a substituted pyridin-2-one derivative of significant interest in medicinal chemistry and drug discovery. The document will delve into its synthesis, chemical properties, reactivity, and potential biological applications, offering field-proven insights and detailed experimental protocols.
Introduction: The Pyridin-2-one Scaffold
The pyridin-2-one nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities include, but are not limited to, anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The ability of the pyridin-2-one ring to act as a versatile pharmacophore, coupled with its synthetic tractability, makes it a focal point for the development of novel therapeutic agents. This guide will focus on a specific derivative, 4-Benzyloxy-1-butyl-1H-pyridin-2-one, exploring the influence of the benzyloxy and N-butyl substituents on its chemical behavior and potential utility.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₆H₁₉NO₂ | Calculated |
| Molecular Weight | 257.33 g/mol | Calculated |
| Appearance | Likely a solid at room temperature. | Based on the solid nature of the precursor, 4-Benzyloxy-2(1H)-pyridone.[2] |
| Melting Point | Expected to be lower than the precursor's 201-203 °C due to the introduction of the flexible butyl chain. | Structure-property relationships. |
| Solubility | Expected to have increased solubility in organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) compared to its precursor due to the lipophilic butyl group. Limited solubility in water is anticipated. | General principles of organic chemistry. |
| CAS Number | Not currently assigned. | - |
Synthesis of 4-Benzyloxy-1-butyl-1H-pyridin-2-one
The synthesis of 4-Benzyloxy-1-butyl-1H-pyridin-2-one is most logically achieved through the N-alkylation of its precursor, 4-Benzyloxy-2(1H)-pyridone. The pyridone nitrogen can be deprotonated with a suitable base to form a nucleophilic anion, which then undergoes a substitution reaction with a butyl halide.
Synthesis of the Precursor: 4-Benzyloxy-2(1H)-pyridone
A common method for the synthesis of 4-Benzyloxy-2(1H)-pyridone involves the rearrangement of 4-benzyloxypyridine-N-oxide.[3]
Experimental Protocol: Synthesis of 4-Benzyloxy-2(1H)-pyridone [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-benzyloxypyridine-N-oxide (1.0 eq) in acetic anhydride (approx. 6 mL per gram of starting material).
-
Heating: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 1.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the excess acetic anhydride.
-
Dissolve the residue in a mixture of ethyl acetate and methanol (e.g., 15:1 v/v) and stir at 60 °C for 2 hours.
-
Cool the solution to room temperature to allow for the precipitation of the product.
-
Collect the solid by vacuum filtration.
-
-
Purification: The crude product can be purified by recrystallization from a mixture of methanol and ethyl acetate to yield pure 4-Benzyloxy-2(1H)-pyridone.
N-Alkylation to Yield 4-Benzyloxy-1-butyl-1H-pyridin-2-one
The N-alkylation of 4-Benzyloxy-2(1H)-pyridone is a critical step. The choice of base and solvent is crucial to favor N-alkylation over the competing O-alkylation. A method employing potassium tert-butoxide as the base and tetrabutylammonium iodide as a phase-transfer catalyst in an anhydrous solvent is a promising approach.[2]
Proposed Experimental Protocol: Synthesis of 4-Benzyloxy-1-butyl-1H-pyridin-2-one
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (THF).
-
Reagent Addition:
-
Add 4-Benzyloxy-2(1H)-pyridone (1.0 eq) to the flask.
-
Add tetrabutylammonium iodide (n-Bu₄NI) (catalytic amount, e.g., 0.1 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (KOBu-t) (1.1 eq) portion-wise, ensuring the temperature remains low.
-
-
Alkylation:
-
After stirring for 30 minutes at 0 °C, add 1-iodobutane or 1-bromobutane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 4-Benzyloxy-1-butyl-1H-pyridin-2-one.
Caption: Synthetic workflow for 4-Benzyloxy-1-butyl-1H-pyridin-2-one.
Chemical Reactivity
The reactivity of 4-Benzyloxy-1-butyl-1H-pyridin-2-one is dictated by the interplay of the pyridin-2-one core, the benzyloxy group, and the N-butyl substituent.
-
The Pyridin-2-one Core: This moiety can participate in various reactions. The endocyclic double bonds can undergo cycloaddition reactions, and the carbonyl group can be targeted by nucleophiles under certain conditions. The ring can also be susceptible to electrophilic substitution, although the electron-withdrawing nature of the carbonyl group can influence the regioselectivity.
-
The Benzyloxy Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions or through hydrogenolysis (catalytic hydrogenation), which would yield the corresponding 4-hydroxy-1-butyl-1H-pyridin-2-one. The benzyl group itself can undergo reactions on the aromatic ring, such as electrophilic aromatic substitution.
-
The N-Butyl Group: This saturated alkyl chain is relatively inert but can influence the steric accessibility of the pyridone ring.
Spectroscopic Characterization (Predicted)
As no experimental spectra for 4-Benzyloxy-1-butyl-1H-pyridin-2-one are currently available in public databases, the following are predictions based on the analysis of its precursor and other N-alkylated pyridin-2-ones.
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-3 & H-5 (Pyridone Ring) | 6.0 - 6.5 | d | ~2-3 | These protons are adjacent to each other and will appear as doublets. |
| H-6 (Pyridone Ring) | 7.0 - 7.5 | d | ~7-8 | This proton is coupled to the proton at the 5-position. |
| Benzylic CH₂ | ~5.0 | s | - | A characteristic singlet for the benzylic protons. |
| Phenyl (Ar-H) | 7.2 - 7.5 | m | - | A multiplet for the five protons of the phenyl ring. |
| N-CH₂ (Butyl) | 3.8 - 4.2 | t | ~7 | A triplet due to coupling with the adjacent methylene group. |
| CH₂ (Butyl) | 1.5 - 1.8 | m | - | A multiplet for the second methylene group of the butyl chain. |
| CH₂ (Butyl) | 1.2 - 1.5 | m | - | A multiplet for the third methylene group of the butyl chain. |
| CH₃ (Butyl) | 0.8 - 1.0 | t | ~7 | A triplet for the terminal methyl group. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Pyridone Ring) | 160 - 165 | The carbonyl carbon is significantly deshielded. |
| C-4 (Pyridone Ring) | 160 - 165 | The carbon attached to the benzyloxy group. |
| C-6 (Pyridone Ring) | 135 - 140 | |
| C-3 & C-5 (Pyridone Ring) | 95 - 110 | |
| Benzylic CH₂ | 70 - 75 | |
| Phenyl (Ar-C) | 127 - 137 | Multiple signals for the aromatic carbons. |
| N-CH₂ (Butyl) | 50 - 55 | |
| CH₂ (Butyl) | 30 - 35 | |
| CH₂ (Butyl) | 19 - 22 | |
| CH₃ (Butyl) | 13 - 15 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |
| C=O (Amide) | 1650 - 1680 | Strong absorption characteristic of the pyridone carbonyl. |
| C=C (Aromatic/Pyridone) | 1500 - 1600 | Multiple bands for the aromatic and pyridone ring stretches. |
| C-O (Ether) | 1200 - 1250 | Stretch for the benzyloxy ether linkage. |
| C-H (Aromatic) | 3000 - 3100 | |
| C-H (Aliphatic) | 2850 - 3000 | Stretches for the butyl and benzylic C-H bonds. |
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 257. Key fragmentation patterns would likely involve the loss of the butyl group (M-57), the benzyl group (M-91), and the benzyloxy group (M-107). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Biological and Pharmacological Profile
N-substituted pyridin-2-one derivatives have demonstrated a broad spectrum of biological activities, making 4-Benzyloxy-1-butyl-1H-pyridin-2-one a compound of interest for further investigation.
-
Anticancer Activity: Many pyridine derivatives are being investigated as potential anticancer agents.[4] The mechanism of action often involves the inhibition of various kinases or other cellular targets crucial for cancer cell proliferation.
-
Antifungal and Antibacterial Activity: The pyridone scaffold is present in several antimicrobial agents. The introduction of lipophilic substituents, such as the N-butyl group, can enhance the ability of the molecule to penetrate microbial cell membranes.
-
Antiviral Activity: Certain N-alkylated pyridones have shown promise as antiviral agents, including against HIV.[1]
-
Enzyme Inhibition: The structural features of 4-Benzyloxy-1-butyl-1H-pyridin-2-one make it a candidate for screening against various enzyme targets.
The specific biological profile of this compound would need to be determined through in vitro and in vivo screening assays.
Safety and Handling
Based on the safety information for the precursor, 4-Benzyloxy-2(1H)-pyridone, the target compound should be handled with care.[2]
-
Hazard Statements: Likely to cause skin and eye irritation. May cause respiratory irritation.[2]
-
Precautionary Measures: Wear protective gloves, eye protection, and a face shield. Use in a well-ventilated area. Avoid breathing dust.
-
Personal Protective Equipment (PPE): A dust mask (e.g., N95), safety goggles, and chemical-resistant gloves are recommended.
A full Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
4-Benzyloxy-1-butyl-1H-pyridin-2-one is a synthetically accessible derivative of the pharmacologically significant pyridin-2-one scaffold. This guide has provided a comprehensive overview of its predicted chemical properties, a detailed, scientifically-grounded protocol for its synthesis, and an outline of its potential reactivity and biological applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration of this promising class of compounds.
References
-
The Royal Society of Chemistry. Electronic Supplementary Informations. [Link]
- Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry. 2018.
-
Copies of 1H, 13C, 19F NMR spectra. [Link]
- Sobarzo-Sánchez, E., et al. Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Magnetic Resonance in Chemistry. 2003.
- Selected N‐substituted 2‐pyridones with biological activity.
-
SpectraBase. 4-Benzyloxy-2-hydroxypyridine - Optional[FTIR] - Spectrum. [Link]
- Biological activity pyridin-2-ones & pyrimidin-4-ones.
- Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp. PubMed. 2024.
- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. 2012.
- Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. 2009.
-
PubChemLite. 4-benzyloxy-2(1h)-pyridone (C12H11NO2). [Link]
-
NIST. 4-Benzyloxyaniline. [Link]
- Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. PubMed. 2018.
- Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
-
MassBank. Organic compounds. [Link]
-
PubChem. 1-(benzyloxy)pyridin-2(1H)-one. [Link]
- The Chemistry of Benzo and Carbocyclic Deriv
- Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. 2008.
- Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evaluation. Journal of Reports in Pharmaceutical Sciences. 2013.
- Application of phase transfer catalyst. Journal of Organic & Inorganic Chemistry. 2015.
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- 2-Pyridone. Wikipedia.
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. 2022. 33.[3]-Anionic Rearrangement of 2-Benzyloxypyridine and Related Pyridyl Ethers. ResearchGate. 2025.
- New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. MDPI. 2021.
- N-n-Butylpyridinium bromide.
- Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Molecules. 2024.



